An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally derived data for this specific molecule, this document outlines the standard, validated experimental protocols for the determination of its key physicochemical parameters. Furthermore, a logical workflow for the comprehensive characterization of a new chemical entity (NCE) such as this is presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related bicyclic amine derivatives.
Introduction
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride belongs to the tropane alkaloid class of compounds, which are characterized by the 8-azabicyclo[3.2.1]octane core structure. This bicyclic scaffold is a key pharmacophore in a variety of biologically active molecules, both natural and synthetic. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound provide the initial dataset for assessing its potential as a drug candidate. The following table summarizes the available and unavailable data for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][2][3][4] |
| Molecular Weight | 205.68 g/mol | [1][2][3][4] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Aqueous Solubility | Not Available | |
| pKa | Not Available | |
| LogP | Not Available |
Experimental Protocols for Physicochemical Characterization
Given the absence of publicly available experimental data, this section details the standard methodologies for determining the key physicochemical properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
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Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
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Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially to determine an approximate melting range. The determination is then repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (≤ 2 °C).
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Aqueous Solubility Determination
Aqueous solubility is a crucial factor influencing drug absorption and bioavailability. As a hydrochloride salt, enhanced aqueous solubility is expected.
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Methodology: Shake-Flask Method
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Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
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Expression of Results: Solubility is typically expressed in mg/mL or µg/mL.
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pKa Determination
The pKa value(s) of an ionizable compound dictate its charge state at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. The tertiary amine in the 8-azabicyclo[3.2.1]octane ring is the primary basic center.
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Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of the compound is dissolved in a known volume of water, often with a co-solvent like methanol if aqueous solubility is limited. The solution is then acidified with a standard solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.
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LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
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Methodology: Shake-Flask Method
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Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: The two phases are allowed to separate completely.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
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Visualized Workflows
The following diagrams illustrate the logical progression of experiments for the physicochemical characterization of a new chemical entity like Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride.
Figure 1. Logical workflow for the synthesis and physicochemical characterization.
Figure 2. Experimental workflow for aqueous solubility determination.
